molecular formula C15H21NO3 B11516601 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one CAS No. 446054-27-9

1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one

Cat. No.: B11516601
CAS No.: 446054-27-9
M. Wt: 263.33 g/mol
InChI Key: ITCONRCDSSQXNV-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of an ethoxyphenyl group attached to a morpholinopropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one typically involves the reaction of 4-ethoxybenzaldehyde with morpholine and a suitable ketone. One common method is the condensation reaction between 4-ethoxybenzaldehyde and morpholine in the presence of a base, followed by the addition of a ketone to form the final product . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties . Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-3-morpholinopropan-1-one
  • 1-(4-Chlorophenyl)-3-morpholinopropan-1-one
  • 1-(4-Bromophenyl)-3-morpholinopropan-1-one

Comparison: 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, chloro, and bromo analogs, the ethoxy derivative may exhibit different solubility, stability, and interaction with biological targets .

Properties

CAS No.

446054-27-9

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C15H21NO3/c1-2-19-14-5-3-13(4-6-14)15(17)7-8-16-9-11-18-12-10-16/h3-6H,2,7-12H2,1H3

InChI Key

ITCONRCDSSQXNV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCN2CCOCC2

Origin of Product

United States

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